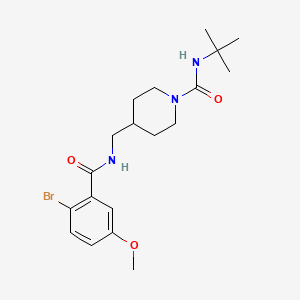

4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[(2-bromo-5-methoxybenzoyl)amino]methyl]-N-tert-butylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BrN3O3/c1-19(2,3)22-18(25)23-9-7-13(8-10-23)12-21-17(24)15-11-14(26-4)5-6-16(15)20/h5-6,11,13H,7-10,12H2,1-4H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIBUIWZWYXTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide typically involves multiple steps:

Bromination: The starting material, 5-methoxybenzoic acid, undergoes bromination to introduce a bromine atom at the 2-position.

Amidation: The brominated product is then reacted with piperidine-1-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Protection and Deprotection: The tert-butyl group is introduced through protection and deprotection steps to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of de-brominated products.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The brominated benzamide group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Notes

Synthetic Challenges : The tert-butyl group in the target compound may complicate purification due to its high lipophilicity, necessitating optimized chromatography conditions (e.g., reverse-phase HPLC) .

Biological Activity

The compound 4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The molecular formula for the compound is . It features a piperidine ring substituted with various functional groups, including a bromo and methoxy moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the 2-bromo-5-methoxybenzamido intermediate : This is achieved through bromination of 5-methoxybenzamide using brominating agents such as N-bromosuccinimide (NBS).

- Coupling with piperidine : The intermediate is then coupled with piperidine-1-carboxylate using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product.

Antitumor Activity

Preliminary studies indicate that compounds similar to 4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide exhibit significant antitumor activity. For instance, derivatives have been reported to inhibit tumor growth in various cancer models, showcasing IC50 values in the nanomolar range against key targets such as PLK4 and FGFRs .

The mechanism of action for this compound may involve:

- Inhibition of Protein Kinases : The compound's structure suggests potential interactions with protein kinases, which are crucial in cell signaling pathways related to cancer progression.

- Electrophilic Aromatic Substitution : The brominated moiety may participate in electrophilic reactions, influencing cellular pathways and leading to apoptosis in cancer cells .

Case Studies

- In Vivo Studies : In mouse models, compounds with similar structures have shown promising results in inhibiting tumor growth. For example, a related compound demonstrated nearly complete inhibition of tumor growth in xenograft models at doses of 10 mg/kg .

- Cell Line Assays : In vitro assays using various cancer cell lines have reported IC50 values ranging from 0.64 μM to lower than 0.01 μM for derivatives targeting specific pathways, indicating potent antiproliferative effects .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.